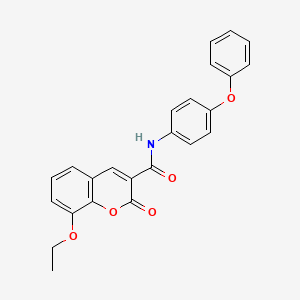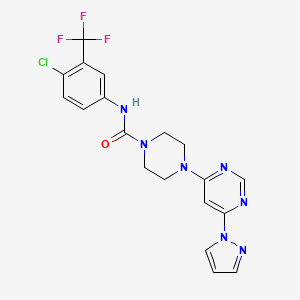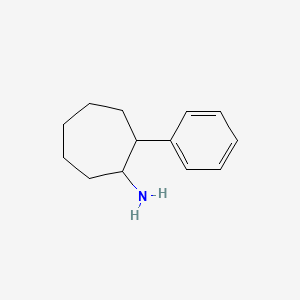
N-cyclopropyl-2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)acetamide, also known as CPI-444, is a novel small molecule drug that is being developed as an inhibitor of the adenosine A2A receptor. This receptor is found on the surface of immune cells and plays a key role in regulating the immune response. By blocking this receptor, CPI-444 has the potential to enhance the immune response and improve the efficacy of cancer immunotherapy.
Aplicaciones Científicas De Investigación
Immunomodulatory Effects
A key area of application for related compounds involves immunomodulation. For instance, a study by Wang et al. (1988) explored the immunorestorative properties of a similar compound, highlighting its ability to potentiate immune responses against weak antigens and restore alloreactivity in immunocompromised animals by mitigating the immunotoxic effects of cytotoxic drugs and tumor growth Wang et al., 1988. Another investigation revealed that this compound enhanced macrophage inhibitory effects on tumor cell growth and augmented the response of lymphocytes to tumor cells, suggesting its potential in cancer immunotherapy Wang et al., 2004.
Synthetic Applications
In synthetic chemistry, compounds with similar structures have been utilized in various reactions. A study by Straub and Birman (2018) demonstrated the asymmetric cyclocondensation of N-sulfonylimines with fluoroacetic acid, resulting in α-fluoro-β-amino acid derivatives, showcasing the utility of sulfonamide-based compounds in enantioselective synthesis Straub & Birman, 2018.
Antimicrobial and Antiplasmodial Properties
Compounds bearing sulfonamide moieties have also been evaluated for their antimicrobial properties. Darwish et al. (2014) synthesized novel thiazole, pyridone, and other heterocyclic compounds incorporating a sulfamoyl moiety, which demonstrated promising in vitro antibacterial and antifungal activities Darwish et al., 2014. Additionally, novel N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides showed potential antiplasmodial properties against Plasmodium falciparum, indicating their possible application in malaria treatment Mphahlele et al., 2017.
Anticancer Potential
Exploratory studies on sulfonamide derivatives have unveiled their cytotoxic activities against various cancer cell lines. Eldeeb et al. (2022) synthesized isatin sulfonamide molecular hybrid derivatives, demonstrating significant anticancer effects on hepatic cancer cell lines, supported by molecular docking studies to elucidate their mechanism of action Eldeeb et al., 2022.
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, making indole derivatives valuable in the development of new therapeutic agents .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target . This interaction can result in changes to the target’s function, which can have downstream effects on various biological processes .
Biochemical Pathways
Indole derivatives are known to affect a wide range of pathways due to their ability to interact with multiple targets . The downstream effects of these interactions can vary widely, depending on the specific derivative and target .
Result of Action
Given that indole derivatives can interact with multiple targets, the effects of this interaction can be diverse, ranging from changes in cellular function to alterations in signal transduction pathways .
Action Environment
This makes them valuable in the development of new therapeutic agents .
Propiedades
IUPAC Name |
N-cyclopropyl-2-[3-(4-fluorophenyl)sulfonylindol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3S/c20-13-5-9-15(10-6-13)26(24,25)18-11-22(12-19(23)21-14-7-8-14)17-4-2-1-3-16(17)18/h1-6,9-11,14H,7-8,12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKMGIFFJVBVSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(Z)-thiophen-2-ylmethylideneamino]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2585477.png)
![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-2-carbonitrile;hydrochloride](/img/structure/B2585478.png)
![N-(4-chlorophenyl)-2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2585480.png)

![N-(4-ethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![3-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2585486.png)
![5-methyl-9-(3-phenylpropyl)-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2585487.png)

![N-(3-cyanophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2585491.png)



